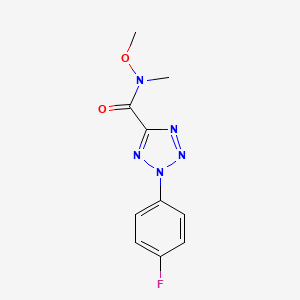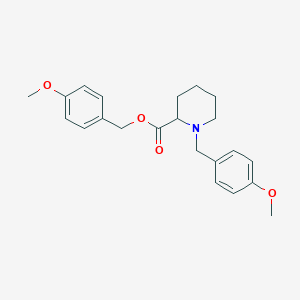![molecular formula C24H22N4O6S B2963012 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-75-7](/img/structure/B2963012.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H22N4O6S and its molecular weight is 494.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Pathways and Chemical Properties
Enaminone Precursors for Novel Azines and Azolotriazines : The compound was utilized as a precursor for synthesizing various novel heterocyclic compounds, including pyrazolo[5,1-c][1,2,4]triazines and [1,2,4]triazolo[3,4-c][1,2,4]triazines containing dibromobenzofuran moieties. These compounds have potential applications in various fields of chemistry due to their structural uniqueness (Sanad & Mekky, 2018).
N-alkylated Derivatives Synthesis : N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine was used as a base molecule to create N-alkylated products. The structural modification of this compound has led to the formation of diverse derivatives, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which are important in medicinal chemistry for their potential biological activities (El-Essawy & Rady, 2011).
Study on Bond Dissociation Energies : Computational methods were used to calculate the bond dissociation energies (BDEs) of the C−H and N−H bonds in molecules related to this compound. Understanding these BDEs is critical for assessing the stability and reactivity of these molecules, particularly in the development of new pharmaceuticals or materials (Barckholtz, Barckholtz, & Hadad, 1999).
Biological and Pharmacological Investigations
Antitubercular Activity : Novel hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, structurally related to the query compound, were synthesized and showed promising antitubercular activity. This indicates the potential of similar structures in developing new antitubercular agents (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).
Antipsychotic Potential : Conformationally restricted butyrophenones, structurally akin to the query compound, were prepared and evaluated as antipsychotic agents. These compounds displayed promising activity by interacting with various dopamine and serotonin receptors, highlighting the potential of related structures in psychiatric medication development (Raviña, Casariego, Masaguer, Fontenla, Montenegro, Rivas, Enguix, Villazón, Cadavid, & Demontis, 2000).
Material Science and Organic Synthesis Applications
Synthesis of Bio-Based Benzoxazines : Benzoxazine monomers, derived from compounds structurally related to the query compound, were synthesized for applications in polymer science. These bio-based monomers have implications for the design of new polybenzoxazines with desirable properties, demonstrating the potential of such compounds in the development of sustainable materials (Wang, Sun, Liu, Sudo, & Endo, 2012).
Organic Synthesis of Substituted Furans : Imidazo[1,5-a]pyridine carbenes, similar to the query compound, were used in organic synthesis to create fully substituted furans. This represents a novel approach to synthesizing furan derivatives, which are important in pharmaceutical and material science applications (Pan, Li, Yan, Xing, & Cheng, 2010).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S/c1-14-22-17(24(29)25-15-4-5-20-21(11-15)34-9-8-33-20)12-18(19-3-2-7-32-19)26-23(22)28(27-14)16-6-10-35(30,31)13-16/h2-5,7,11-12,16H,6,8-10,13H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGPMSWBQQGUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC5=C(C=C4)OCCO5)C6CCS(=O)(=O)C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2962937.png)
![(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2962940.png)

![2-(4-((3-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2962945.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2962947.png)
![(2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2962948.png)

![3-Phenyl-7-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2962950.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide](/img/structure/B2962951.png)

